2-Methyl-6H,7H-thieno[2,3-C]pyridin-7-one
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Overview
Description
2-Methyl-6H,7H-thieno[2,3-C]pyridin-7-one is a bicyclic heteroaromatic compound characterized by a fused thieno[2,3-C]pyridine ring system
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with readily available starting materials such as thiophene derivatives and pyridine derivatives.
Reaction Steps: The synthesis involves multiple steps, including cyclization reactions, halogenation, and subsequent functional group modifications.
Industrial Production Methods: On an industrial scale, the synthesis is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated synthesis platforms.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium(VI) oxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where various nucleophiles can replace substituents on the thieno[2,3-C]pyridine ring.
Coupling Reactions: Cross-coupling reactions, such as Suzuki-Miyaura coupling, can be used to introduce different substituents onto the ring system.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium(VI) oxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or iodine, and nucleophiles such as amines or alcohols.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like sodium carbonate.
Major Products Formed:
Oxidation products include carboxylic acids and ketones.
Reduction products include alcohols and amines.
Substitution products include various substituted thieno[2,3-C]pyridines.
Coupling products include biaryl compounds and heteroaryl-aryl compounds.
Scientific Research Applications
2-Methyl-6H,7H-thieno[2,3-C]pyridin-7-one has found applications in several scientific research areas:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its therapeutic potential in treating various diseases, such as cancer and cardiovascular disorders.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-Methyl-6H,7H-thieno[2,3-C]pyridin-7-one exerts its effects involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and metabolism.
Comparison with Similar Compounds
Thieno[2,3-C]pyridine: A closely related compound with similar biological activity.
Thieno[3,2-d]pyrimidine:
Thieno[3,4-b]pyridine: A structurally similar compound used in various chemical syntheses.
Uniqueness: 2-Methyl-6H,7H-thieno[2,3-C]pyridin-7-one stands out due to its specific substitution pattern and potential for diverse chemical transformations.
Properties
Molecular Formula |
C8H7NOS |
---|---|
Molecular Weight |
165.21 g/mol |
IUPAC Name |
2-methyl-6H-thieno[2,3-c]pyridin-7-one |
InChI |
InChI=1S/C8H7NOS/c1-5-4-6-2-3-9-8(10)7(6)11-5/h2-4H,1H3,(H,9,10) |
InChI Key |
FZBPEQSRFAIGPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(S1)C(=O)NC=C2 |
Origin of Product |
United States |
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